molecular formula C22H16FN5OS B2905526 2-amino-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578746-92-6

2-amino-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2905526
CAS No.: 578746-92-6
M. Wt: 417.46
InChI Key: ZKPFZCKCKOQEMM-UHFFFAOYSA-N
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Description

The compound 2-amino-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a 4-fluorophenyl group at the 1-position and a thiophen-2-ylmethyl carboxamide moiety at the 3-position. The fluorine atom and thiophene substituents suggest tailored electronic and steric properties that may influence binding affinity and metabolic stability .

Properties

IUPAC Name

2-amino-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5OS/c23-13-7-9-14(10-8-13)28-20(24)18(22(29)25-12-15-4-3-11-30-15)19-21(28)27-17-6-2-1-5-16(17)26-19/h1-11H,12,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPFZCKCKOQEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)F)N)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrroloquinoxaline core, followed by the introduction of the fluorophenyl and thiophen-2-ylmethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process would likely be scaled up from laboratory methods, with optimizations to improve yield and reduce production costs. Key steps would include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

2-amino-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites on proteins, disrupting their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Key Observations :

  • The pentyl chain in increases lipophilicity compared to aromatic substituents, which may affect membrane permeability and metabolic stability.
  • The 4-bromo-3-methylphenyl group in adds steric bulk and polarizability, likely altering target selectivity.

Substituent Variations at the Carboxamide Position

Compound Name Carboxamide Substituent Key Feature Evidence ID
Target Compound Thiophen-2-ylmethyl Heteroaromatic, moderate bulk N/A
2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-... 2-Methoxybenzyl Electron-donating methoxy group
2-Amino-1-(4-bromo-3-methylphenyl)-N-(3-ethoxypropyl)-... 3-Ethoxypropyl Flexible alkyl chain
2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-... 2-Phenylethyl + Schiff base Bulky aromatic + conjugated system

Key Observations :

  • The Schiff base in may confer redox activity or instability under physiological conditions.

Physicochemical and Structural Insights

  • Molecular Weight : Analogs range from ~455 Da () to higher masses (e.g., ~560 Da in ), suggesting the target compound likely falls within this range, influencing bioavailability.
  • Electronic Effects : Fluorine (in and the target compound) and bromine (in ) substituents modulate electron density, affecting binding to targets like kinases or GPCRs.
  • Steric Effects : Bulky groups (e.g., 4-bromo-3-methylphenyl in ) may limit access to deep binding pockets compared to smaller substituents like 4-fluorophenyl .

Research Findings and Functional Implications

While specific pharmacological data for the target compound are unavailable in the provided evidence, insights from analogs suggest:

Selectivity : Aromatic substituents (e.g., fluorophenyl, bromophenyl) may enhance selectivity for targets with aromatic-rich binding sites, such as ATP pockets in kinases .

Metabolism : Thiophene-containing analogs (e.g., ) may undergo cytochrome P450-mediated oxidation, whereas methoxy or ethoxy groups () could slow degradation.

Solubility : Esters (e.g., ) or methoxy groups () improve water solubility, whereas alkyl chains () favor lipophilicity.

Biological Activity

The compound 2-amino-1-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound is pivotal in determining its biological activity. The presence of a fluorophenyl group and a thiophenylmethyl moiety contributes to its pharmacological properties. The general formula can be represented as follows:

C15H13FN4S\text{C}_{15}\text{H}_{13}\text{F}\text{N}_4\text{S}

Anticancer Activity

Quinoxaline derivatives have shown significant anticancer properties. Studies indicate that compounds similar to the target molecule exhibit varying degrees of growth inhibition against multiple cancer cell lines. For instance, one study reported that quinoxaline derivatives demonstrated up to 55.75% growth inhibition against melanoma cell lines (MALME-M) at specific concentrations .

CompoundCell LineIC50 (µM)Activity Level
Compound 1MALME-M5.0High
Compound 2HeLa0.126Excellent
Compound 3HCT1164.4Moderate

The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups, such as fluorine, enhance activity compared to electron-donating groups .

Inhibitory Activity

Inhibitory effects on various enzymes have also been explored. Specifically, the compound has been tested for its inhibitory activity against apoptosis signal-regulating kinase 1 (ASK1). Modifications in the chemical structure significantly affected its inhibitory potency:

Modification TypeCompound IDIC50 (nM)
Pyridine modification12a>10000
Cyclopentyl substitution12d49.63
Cyclobutyl substitution12c117.61

The results indicated that certain structural modifications could lead to enhanced inhibitory activity, suggesting potential applications in treating diseases related to aberrant kinase signaling .

Case Studies

Several studies have been conducted to evaluate the biological efficacy of quinoxaline derivatives:

  • Anticancer Efficacy : A recent study evaluated multiple quinoxaline derivatives against a panel of cancer cell lines, demonstrating that specific substitutions led to significant reductions in cell viability, with some compounds exhibiting IC50 values as low as 0.071 µM against liver cancer cells .
  • Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of quinoxaline derivatives, revealing that compounds with a thiophenyl group showed better inhibitory effects compared to those without this moiety .

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